

# An In-depth Technical Guide to 3,5-Dimethoxybenzaldehyde: From Discovery to Application

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## Compound of Interest

Compound Name: 3,5-Dimethoxybenzaldehyde

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## Abstract

This technical guide provides a comprehensive overview of **3,5-Dimethoxybenzaldehyde**, a key aromatic aldehyde in organic synthesis. The document covers its chemical and physical properties, historical context, detailed synthesis protocols, and its significant applications, particularly in the realm of drug discovery and development. Special emphasis is placed on its role as a precursor to biologically active molecules, such as chalcones. This guide is intended to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

## Introduction

**3,5-Dimethoxybenzaldehyde** is an organic compound characterized by a benzene ring substituted with an aldehyde group and two methoxy groups at the 3 and 5 positions.<sup>[1]</sup> This substitution pattern imparts unique reactivity and properties to the molecule, making it a valuable building block in a wide array of chemical syntheses.<sup>[1]</sup> Its applications span from the fragrance industry, where it contributes a pleasant aroma, to the pharmaceutical sector, where it serves as a crucial intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and analgesic drugs.<sup>[1]</sup>

## Properties of 3,5-Dimethoxybenzaldehyde

A thorough understanding of the physicochemical properties of **3,5-Dimethoxybenzaldehyde** is essential for its effective use in research and development. The following tables summarize its key quantitative data.

### General and Physical Properties

Property	Value	Source
IUPAC Name	3,5-dimethoxybenzaldehyde	PubChem
CAS Number	7311-34-4	PubChem, Sigma-Aldrich
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	PubChem, Sigma-Aldrich
Molecular Weight	166.17 g/mol	PubChem, Sigma-Aldrich
Appearance	White to light yellow crystals	Chem-Impex
Melting Point	45-48 °C	Sigma-Aldrich
Boiling Point	151 °C at 16 mmHg	Sigma-Aldrich
Storage Temperature	0-8 °C	Chem-Impex

### Spectroscopic Data

Spectrum Type	Key Features	Source
<sup>1</sup> H NMR	Available	ChemicalBook
<sup>13</sup> C NMR	Available	PubChem
Mass Spectrum (EI)	Available	NIST WebBook
IR Spectrum	Available	NIST WebBook
UV/Visible Spectrum	Available	NIST WebBook

## History and Discovery

While the precise date and discoverer of the first synthesis of **3,5-Dimethoxybenzaldehyde** are not well-documented in readily available literature, the history of its parent compound,

benzaldehyde, provides a valuable context. Benzaldehyde was first isolated in 1803, and its synthesis was achieved in the 1830s, laying foundational principles for organic chemistry. The development of various synthetic methodologies for aromatic aldehydes throughout the 19th and 20th centuries, such as the Gattermann and Vilsmeier-Haack reactions, paved the way for the synthesis of substituted benzaldehydes like the 3,5-dimethoxy derivative.

## Synthesis of 3,5-Dimethoxybenzaldehyde

Several synthetic routes to **3,5-Dimethoxybenzaldehyde** have been established. A common and effective method involves the methylation of 3,5-dihydroxybenzoic acid, followed by reduction of the resulting ester to an alcohol, and subsequent oxidation to the aldehyde.

### Experimental Protocol: Synthesis from 3,5-Dihydroxybenzoic Acid

This protocol is adapted from a procedure described in the Chemical & Pharmaceutical Bulletin.[2]

#### Step 1: Methylation of 3,5-Dihydroxybenzoic Acid to Methyl 3,5-Dimethoxybenzoate

- Materials: 3,5-dihydroxybenzoic acid, dimethyl sulfate, anhydrous potassium carbonate, acetone.
- Procedure:
  - A solution of 3,5-dihydroxybenzoic acid (1.01 g) and dimethyl sulfate (4 ml) in acetone (20 ml) containing anhydrous potassium carbonate (5.02 g) is refluxed for 4 hours.[2]
  - After cooling, the potassium carbonate is removed by filtration.
  - The excess dimethyl sulfate is decomposed by the addition of concentrated ammonium hydroxide solution.
  - The mixture is diluted with a large volume of water and extracted with diethyl ether.
  - The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

- The crude product is recrystallized from methanol-water to yield colorless pillars of methyl 3,5-dimethoxybenzoate.[2]

#### Step 2: Reduction of Methyl 3,5-Dimethoxybenzoate to 3,5-Dimethoxybenzyl Alcohol

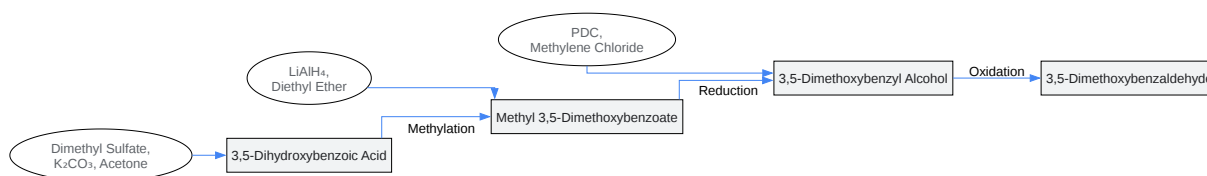
- Materials: Methyl 3,5-dimethoxybenzoate, lithium aluminum hydride ( $\text{LiAlH}_4$ ), anhydrous diethyl ether.
- Procedure:
  - A suspension of  $\text{LiAlH}_4$  (1.22 g) in anhydrous diethyl ether (12.8 ml) is gradually added to a solution of methyl 3,5-dimethoxybenzoate (5.02 g) in anhydrous diethyl ether (19.4 ml). [2]
  - The resulting suspension is refluxed for 3 hours.[2]
  - After cooling, the reaction is carefully quenched by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.
  - The precipitate is filtered off and washed with diethyl ether.
  - The combined ether filtrates are dried over anhydrous sodium sulfate and the solvent is removed by evaporation to yield the crude 3,5-dimethoxybenzyl alcohol.

#### Step 3: Oxidation of 3,5-Dimethoxybenzyl Alcohol to **3,5-Dimethoxybenzaldehyde**

- Materials: 3,5-Dimethoxybenzyl alcohol, pyridinium dichromate (PDC), dry methylene chloride.
- Procedure:
  - Pyridinium dichromate (16.9 g) is added to a solution of the crude 3,5-dimethoxybenzyl alcohol (5.92 g) in dry methylene chloride (43 ml) at 18-19 °C with stirring.[2]
  - The mixture is stirred at room temperature for 3.5 hours.
  - An additional portion of PDC (3.38 g) is added, and stirring is continued for another 4 hours at room temperature.[2]

- The reaction mixture is diluted with benzene and filtered through a pad of Celite.
- The filtrate is evaporated under reduced pressure to give the final product, **3,5-Dimethoxybenzaldehyde**, as colorless prisms.[2]

## Synthesis Workflow Diagram



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Synthesis of **3,5-Dimethoxybenzaldehyde**.

## Applications in Drug Development

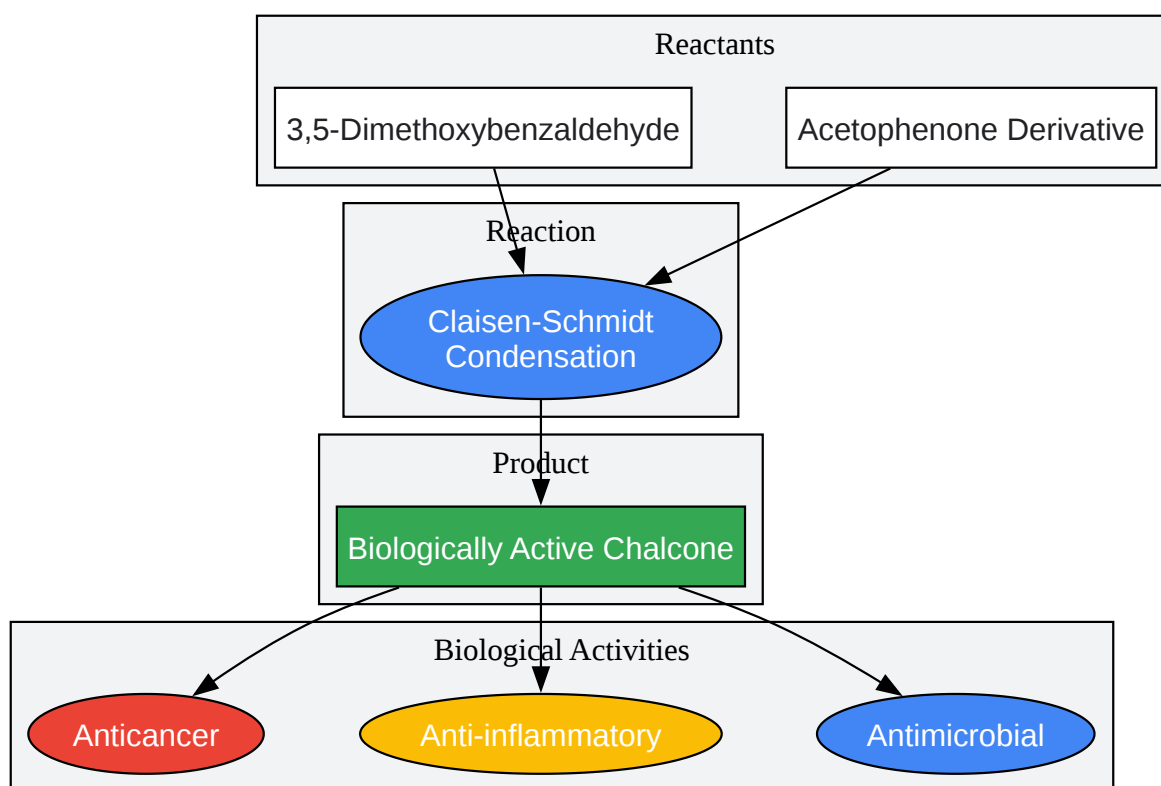
**3,5-Dimethoxybenzaldehyde** is a versatile precursor in the synthesis of a multitude of biologically active compounds. Its structural motif is found in various classes of therapeutic agents.

## Precursor for Chalcone Synthesis

A prominent application of **3,5-Dimethoxybenzaldehyde** is in the synthesis of chalcones. Chalcones are  $\alpha,\beta$ -unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[3][4][5][6][7] The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone.

## Role in the Synthesis of Biologically Active Chalcones

The 3,5-dimethoxy substitution pattern on the benzaldehyde ring can significantly influence the biological activity of the resulting chalcone. These methoxy groups can affect the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets.



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Synthesis of Biologically Active Chalcones.

## Conclusion

**3,5-Dimethoxybenzaldehyde** is a compound of significant interest to the scientific and industrial communities. Its straightforward synthesis and versatile reactivity make it an indispensable tool in organic chemistry. For drug development professionals, it represents a valuable starting material for the creation of novel therapeutic agents with a wide range of biological activities. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of facilitating further research and innovation in the field.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dimethoxybenzaldehyde: From Discovery to Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042067#discovery-and-history-of-3-5-dimethoxybenzaldehyde]

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